Benzyl acetoacetate

Catalog No.
S750910
CAS No.
5396-89-4
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl acetoacetate

CAS Number

5396-89-4

Product Name

Benzyl acetoacetate

IUPAC Name

benzyl 3-oxobutanoate

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

WOFAGNLBCJWEOE-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)OCC1=CC=CC=C1

solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CC(=O)CC(=O)OCC1=CC=CC=C1

The exact mass of the compound Benzyl acetoacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4391. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Benzyl acetoacetate is a beta-keto ester widely employed as a building block in organic synthesis, particularly for pharmaceuticals and heterocyclic compounds. As a member of the acetoacetate ester class, its core value is providing a C4 acetone enolate equivalent for carbon-carbon bond formation. However, its defining procurement-relevant feature is the benzyl ester group, which imparts distinct chemical properties and processing advantages compared to more common, and seemingly interchangeable, alkyl analogs like ethyl acetoacetate or methyl acetoacetate. These differences are critical in designing multi-step synthetic routes where reaction conditions must be carefully controlled.

Research Fit

Workflow
β-Ketoester building block for pharmaceutical and fine-chemical synthesis
Key Feature
Benzyl ester enables neutral catalytic hydrogenolysis deprotection
Selection Context
May support enantioselective biocatalytic reduction to chiral β-hydroxy esters

Substituting Benzyl acetoacetate with seemingly cheaper alternatives like ethyl acetoacetate (EAA) or tert-butyl acetoacetate (t-BAA) often leads to process failure or low yields in complex syntheses. The choice of ester dictates the required cleavage (deprotection) conditions, which are fundamentally different and non-interchangeable. The benzyl ester is removed under neutral catalytic hydrogenolysis, a mild method compatible with many sensitive functional groups. In contrast, EAA requires harsh basic (saponification) or acidic hydrolysis, while t-BAA requires strong acidolysis (e.g., TFA). This makes Benzyl acetoacetate a strategic choice, not a commodity, as its unique cleavage pathway provides essential orthogonality, enabling selective transformations that are impossible with other common acetoacetate esters.

Substitution Risk

Enantioselectivity Profile May Differ
Reported biocatalytic reduction outcomes for benzyl acetoacetate may not transfer to methyl or ethyl acetoacetate; chiral purity context requires compound-specific review.
Deprotection Strategy Is Orthogonal
The benzyl ester moiety is cleaved under neutral hydrogenolysis conditions, a route unavailable with simple alkyl esters that require acidic or basic hydrolysis.
Physical Properties Alter Process Fit
Molecular weight and boiling point differ from methyl and ethyl analogs; purification workflow and volatility management may not transfer directly.

Enables Orthogonal Synthesis Strategies via Selective Hydrogenolysis

The primary differentiator for Benzyl acetoacetate is its unique cleavage pathway, which is orthogonal to common acid- and base-labile protecting groups. The benzyl ester is selectively cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C) under neutral conditions. This allows for the removal of the acetoacetate moiety without affecting acid-sensitive groups like tert-butyl esters (cleaved with TFA) or base-sensitive groups like methyl/ethyl esters (cleaved via saponification) present in the same molecule. This orthogonality is a fundamental tool in modern multi-step synthesis, enabling complex molecular construction.

Evidence DimensionEster Cleavage Condition
Target Compound DataCatalytic Hydrogenolysis (H₂, Pd/C)
Comparator Or Baselinetert-Butyl acetoacetate: Strong Acid (TFA); Ethyl acetoacetate: Strong Base (NaOH) or Acid Hydrolysis
Quantified DifferenceQualitatively Different (Orthogonal) Reaction Mechanisms
ConditionsStandard protecting group cleavage protocols in organic synthesis.

This allows for precise, selective deprotection in a multi-step synthesis, preventing unwanted side reactions and increasing overall yield and purity.

Enantiomeric Excess
Head-to-head
97% ee (BAA) vs 45% ee (EAA)
Reported chiral purity context; may support synthesis route selection.
Hansenula sp. whole cells, 24 h. +52 pp difference.

Superior Thermal Stability for High-Temperature Processability

Benzyl acetoacetate exhibits significantly lower volatility compared to its common alkyl counterparts, making it the superior choice for reactions conducted at elevated temperatures. Its atmospheric boiling point is over 100 °C higher than that of ethyl acetoacetate. This property minimizes evaporative loss of the reactant, ensuring consistent stoichiometry and improving yields in high-temperature processes like certain condensation or cyclization reactions.

Evidence DimensionBoiling Point at 760 mmHg
Target Compound Data~298 °C
Comparator Or BaselineEthyl acetoacetate: 180.8 °C; Methyl acetoacetate: ~170 °C
Quantified Difference>117 °C vs. Ethyl Acetoacetate
ConditionsStandard atmospheric pressure.

This enables a wider and higher operating temperature window for chemical processes, reducing material loss and improving process control and reproducibility.

Stereochemical Outcome
Head-to-head
BAA → (R), EAA → (S)
Reported inversion of enantioselectivity context.
Kluyveromyces marxianus whole cells.

Preserves Base-Labile Functionality During Acetoacetate Group Removal

In syntheses involving molecules with base-sensitive functional groups (e.g., other esters, amides, epoxides), the use of ethyl or methyl acetoacetate creates a process bottleneck. Their removal requires saponification with strong base (e.g., NaOH, KOH), which would indiscriminately cleave other base-labile groups, leading to undesired side products and yield loss. Benzyl acetoacetate circumvents this problem entirely. Its removal via neutral catalytic hydrogenolysis is highly chemoselective and fully compatible with base-sensitive functionalities, preserving the integrity of the target molecule.

Evidence DimensionCompatibility with Base-Labile Groups
Target Compound DataHigh (Cleavage is under neutral H₂/Pd-C conditions)
Comparator Or BaselineEthyl acetoacetate: Low (Cleavage requires strong base, causing collateral hydrolysis)
Quantified DifferenceEnables reaction pathways that are incompatible with base-mediated deprotection.
ConditionsMulti-step synthesis of complex molecules containing base-sensitive functional groups.

This allows for the synthesis of complex molecules that would otherwise be destroyed by the deprotection conditions required for cheaper acetoacetate analogs.

Boiling Point
Cross-study
276°C (BAA) vs 181°C (EAA)
May support purification workflow comparison.
At 760 mmHg; MW 192.21 vs 130.14 g/mol.
Deprotection Mode
Class-level
Neutral hydrogenolysis (H₂, Pd/C)
Reported deprotection orthogonality context.
Alkyl esters require saponification or acidic hydrolysis.
Lipophilicity
Cross-study
XLogP3: 1.8 (BAA) vs 0.8 (EAA)
Reported partitioning difference context.
Computed XLogP3 3.0; +1.0 log units vs EAA.

Synthesis of Complex Pharmaceuticals with Multiple Ester Groups

For synthesizing drug candidates or active pharmaceutical ingredients that contain multiple, chemically distinct ester functionalities, Benzyl acetoacetate is the appropriate choice. Its hydrogenolytic cleavage allows the acetoacetate group to be removed selectively without affecting other acid- or base-labile esters, simplifying the synthetic route and maximizing the yield of the final, complex product.

High-Temperature Hantzsch Dihydropyridine Synthesis

In Hantzsch reactions or other condensation syntheses that benefit from or require temperatures exceeding 180 °C, Benzyl acetoacetate is the preferred reagent over ethyl or methyl acetoacetate. Its high boiling point prevents reactant loss due to evaporation, ensuring stable reaction conditions and predictable, reproducible outcomes in a process setting.

Preparation of Intermediates with Base-Sensitive Moieties

When the synthetic target contains functional groups sensitive to strong base, such as easily epimerizable stereocenters or other hydrolyzable groups, Benzyl acetoacetate provides a critical processing advantage. The ability to remove the acetoacetate group under neutral hydrogenolysis conditions preserves the integrity of the sensitive parts of the molecule, a task that is not feasible when using ethyl acetoacetate which requires basic saponification.

Application Selection Guide

Application
Selection Property
Validation Focus
Chiral β-hydroxy ester synthon studies
Enantioselectivity profile in biocatalytic reduction
Enantiomeric excess endpoint under target biocatalyst conditions
Dendrimer building-block synthesis
β-Ketoester reactivity in AB2 monomer construction
Reaction yield and generation fidelity with target acrylate
Multi-step orthogonal deprotection synthesis
Benzyl ester hydrogenolysis under neutral conditions
Compatibility with acid- or base-labile functional groups
Enzyme-substrate interaction studies
Substrate-dependent stereochemical outcome
Enantiomer configuration with target biocatalyst platform

Physical Description

colourless oily liquid with a balsamic, herbaceous, fruity odour

XLogP3

1.8

Density

1.112-1.120

UNII

F9S0XGV18X

GHS Hazard Statements

Aggregated GHS information provided by 223 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 173 of 223 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 50 of 223 companies with hazard statement code(s):;
H315 (74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (22%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

38432-58-5
5396-89-4

Wikipedia

Benzyl acetoacetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanoic acid, 3-oxo-, phenylmethyl ester: ACTIVE

Explore Compound Types